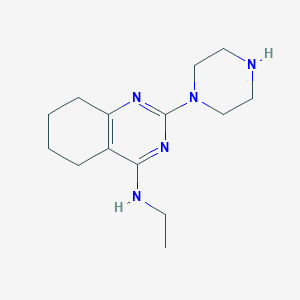

N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Description

N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a tetrahydroquinazoline derivative characterized by a bicyclic core fused with a piperazine ring and an ethyl substituent at the N4 position. Tetrahydroquinazolines are pharmacologically significant due to their conformational flexibility, hydrogen-bonding capacity, and π-π stacking interactions, which enable diverse biological activities such as kinase inhibition, receptor agonism, and antimicrobial effects .

Properties

CAS No. |

76781-34-5 |

|---|---|

Molecular Formula |

C14H23N5 |

Molecular Weight |

261.37 g/mol |

IUPAC Name |

N-ethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine |

InChI |

InChI=1S/C14H23N5/c1-2-16-13-11-5-3-4-6-12(11)17-14(18-13)19-9-7-15-8-10-19/h15H,2-10H2,1H3,(H,16,17,18) |

InChI Key |

NRLIFPJAHMNNMW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC2=C1CCCC2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding quinazoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the piperazine ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Modifications in Analogues

The following table summarizes key structural differences and pharmacological properties of analogues:

Key Comparative Insights

Piperazine vs. Pyrrolidine Substituents

- The target compound’s piperazine ring (vs. pyrrolidine in ) enhances hydrogen-bonding capacity and solubility in polar solvents, critical for target engagement in aqueous environments .

Substituent Effects on Bioactivity

- Ethyl Group (N4) : The ethyl group in the target compound increases lipophilicity compared to methyl or benzyl groups in analogues like ML-241 . This modification may improve CNS penetration but could reduce metabolic stability.

- Thiophene and Methoxy Groups : Thiophene-containing derivatives () demonstrate enhanced antibacterial activity due to π-π interactions with bacterial enzymes, whereas methoxy groups () improve receptor binding affinity through steric and electronic effects .

Pharmacological Profiles

- Dopamine Receptor Agonists: Analogues with propylamino-ethyl-piperazine chains () show high D2/D3 receptor selectivity, attributed to the flexibility of the side chain and methoxyquinoline’s aromatic stacking .

- Antibacterial Agents : Thiophene-substituted tetrahydroquinazolines () disrupt bacterial membranes or enzymes via hydrophobic interactions, a property absent in the target compound .

Biological Activity

N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of tetrahydroquinazoline and contains a piperazine moiety. Its structural formula can be represented as follows:

This compound exhibits characteristics typical of piperazine derivatives, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound shows significant anticancer activity against various human cancer cell lines. The following table summarizes the findings from several studies regarding its cytotoxic effects:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | < 10 | Induction of apoptosis through Bcl-XL inhibition |

| A549 (Lung Cancer) | 15 | Apoptotic morphological changes |

| MCF7 (Breast Cancer) | 12 | Up-regulation of pro-apoptotic genes |

| U251 (Brain Cancer) | 9 | Inhibition of angiogenesis |

The compound exhibited a broad spectrum of cell inhibition against 60 human cancer cell lines with growth inhibition percentages ranging from -85.67% to -41.54% . Notably, it was found to induce apoptosis via mechanisms involving the up-regulation of pro-apoptotic proteins such as Bak and down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL .

The mechanism by which this compound induces apoptosis appears to be multifaceted:

- Apoptosis Induction : The compound triggers cell death pathways by altering the balance between pro-apoptotic and anti-apoptotic proteins.

- Molecular Docking Studies : Computational analyses indicate that the compound has a high binding affinity for Bcl-XL, suggesting that it may inhibit this protein's function leading to increased apoptosis .

- Morphological Changes : DAPI staining has shown nuclear condensation and other morphological changes consistent with apoptosis in treated cells .

Case Studies

A significant case study involved the treatment of HL-60 leukemia cells with this compound. The results indicated a substantial reduction in cell viability with an observed GI50 value below 10 µM. This study highlighted the compound's potential as a therapeutic agent in hematological malignancies .

Q & A

Q. What are the recommended synthetic routes for N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from tetrahydroquinazoline and piperazine derivatives. A common approach includes nucleophilic substitution at the quinazoline C2 position using piperazine, followed by alkylation of the piperazine nitrogen with ethyl groups. Key reaction parameters include:

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity .

- Catalysts : Base catalysts (e.g., KOH) improve substitution efficiency .

- Temperature : Controlled heating (80–100°C) optimizes reaction rates while minimizing side products .

Yield optimization requires monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

- Methodological Answer : Structural confirmation involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, distinguishing ethyl and piperazine substituents .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amine stretches at ~3200 cm) .

Purity is assessed via melting point analysis and HPLC (>95% purity threshold) .

Q. What in vitro biological screening approaches are used to assess initial activity?

- Methodological Answer : Initial screening focuses on receptor binding and enzyme inhibition:

- Radioligand Binding Assays : Test affinity for serotonin (5-HT) or dopamine receptors due to structural similarity to known modulators .

- Kinase Inhibition Assays : Evaluate activity against kinases (e.g., cyclin-dependent kinases) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) identify antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

- Methodological Answer : SAR strategies include:

- Piperazine Substitution : Introduce bulkier alkyl groups (e.g., isopropyl) to enhance receptor selectivity .

- Tetrahydroquinazoline Modifications : Fluorination at C5/C6 positions improves metabolic stability .

- Pharmacophore Mapping : Overlay crystal structures of target receptors (e.g., HDAC8) to prioritize substituents .

Activity cliffs are resolved using Free-Wilson analysis or matched molecular pair (MMP) frameworks .

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Methodological Answer : Computational workflows include:

- Molecular Docking : AutoDock Vina or Glide predicts binding poses in neurotransmitter receptors (e.g., 5-HT) .

- Molecular Dynamics (MD) : Simulations (100 ns) assess stability of ligand-receptor complexes in solvated membranes .

- ADMET Prediction : SwissADME or pkCSM models estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

Q. How can contradictory data in pharmacological studies be resolved?

- Methodological Answer : Contradictions (e.g., varying IC values across assays) are addressed by:

- Assay Standardization : Uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

- Orthogonal Validation : Cross-check kinase inhibition data with Western blotting for downstream phosphorylation .

Q. What strategies improve synthetic scalability for preclinical studies?

- Methodological Answer : Scalability challenges are mitigated via:

- Flow Chemistry : Continuous reactors reduce reaction times and improve reproducibility for multi-step syntheses .

- Green Chemistry : Solvent-free microwave-assisted reactions enhance efficiency .

- Quality Control : In-line PAT (process analytical technology) monitors critical parameters (e.g., pH, temperature) .

Q. How can multi-omics data integrate with mechanistic studies?

- Methodological Answer : Multi-omics integration involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.